

Introduction: The Significance of Furohydrazides and Piperidine Moieties

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Compound of Interest

Compound Name:	5-(Piperidin-1-ylmethyl)-2-furohydrazide
CAS No.:	26095-11-4
Cat. No.:	B2661365

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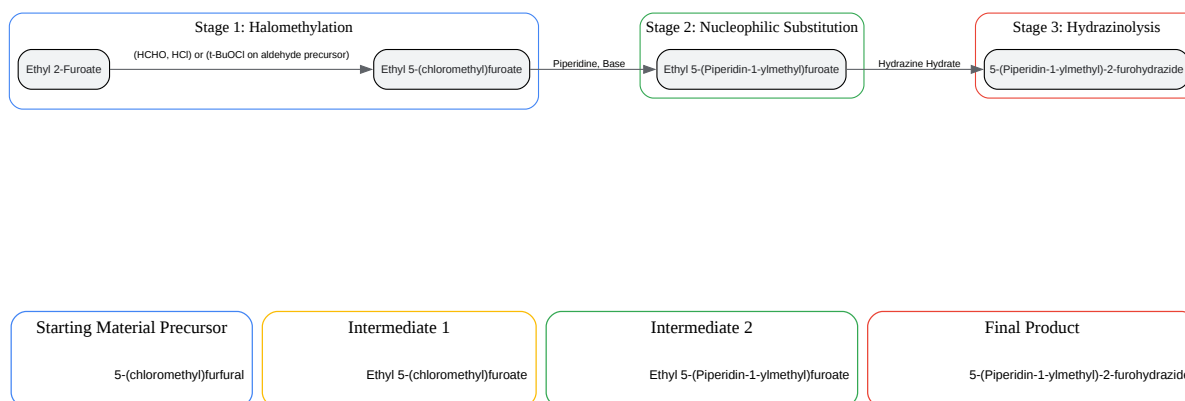
Hydrazides are a class of organic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] The furan ring, a five-membered aromatic heterocycle, is a common scaffold in many natural products and synthetic drugs. When incorporated into a hydrazide structure, it can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

The piperidine moiety is another crucial pharmacophore found in numerous pharmaceuticals.[3][4] Its presence can enhance a molecule's solubility, lipophilicity, and ability to interact with biological targets. The combination of a furohydrazide core with a piperidinomethyl substituent at the 5-position of the furan ring presents an intriguing scaffold for the exploration of new therapeutic agents.

This guide will delineate a logical and efficient multi-step synthesis of **5-(Piperidin-1-ylmethyl)-2-furohydrazide**, starting from readily available precursors. We will delve into the mechanistic underpinnings of each reaction step, provide a detailed experimental protocol, and summarize key data in a clear and accessible format.

Proposed Synthetic Pathway: A Three-Step Approach

The synthesis of **5-(Piperidin-1-ylmethyl)-2-furohydrazide** can be strategically approached in three main stages, starting from a derivative of 2-furoic acid. This pathway is designed for efficiency and relies on well-established chemical transformations.



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Sources

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- 4. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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